2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine
Description
Contextualizing the Aryl Ether Phenylamine Scaffold in Contemporary Chemical Biology
The aryl ether phenylamine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This framework, which consists of two aromatic rings linked by an ether oxygen and bearing an amine group, offers a unique combination of rigidity and conformational flexibility. This allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.
Significance of Naphthyl and Halogenated Phenyl Moieties in Molecular Design
The specific components of 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine, namely the naphthyl group and the halogenated phenyl ring, are deliberately chosen in molecular design for their distinct and advantageous properties.
The naphthalene (B1677914) moiety , a bicyclic aromatic hydrocarbon, is a versatile platform in medicinal chemistry. beilstein-journals.orgresearchgate.net Its extended π-system allows for strong π-stacking interactions with aromatic amino acid residues in proteins, a key factor in ligand-receptor binding. nih.gov Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The rigid structure of the naphthalene ring system also serves as a robust scaffold for the attachment of various functional groups in a well-defined orientation.
Halogenated phenyl moieties are integral to modern drug design. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties. nih.gov Halogens can alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can modulate the electronic nature of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity. researchgate.netnih.gov Fluorine, in particular, is often used to block metabolic pathways, thereby increasing the bioavailability of a drug.
Research Trajectory and Rationale for Investigating this compound
While specific academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent parts. The compound's molecular formula is C₁₆H₁₁ClFNO. acs.org
The combination of a 4-chloro-1-naphthyl group with a 5-fluorophenylamine through an ether linkage suggests a deliberate design strategy to create a molecule with potential biological activity. The investigation of such a compound would likely be aimed at exploring its potential as an inhibitor of specific enzymes or as a ligand for particular receptors. For instance, research on the structurally similar compound 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine highlights the significance of this class of molecules in the study of organic synthesis and molecular interactions. escholarship.org
The research trajectory for a compound like this compound would typically involve its synthesis, followed by a thorough characterization of its chemical and physical properties. Subsequently, it would be screened against a panel of biological targets to identify any potential therapeutic applications. The presence of both chlorine and fluorine atoms offers opportunities for structure-activity relationship (SAR) studies, where the effect of these halogens on biological activity can be systematically evaluated.
Below is a table summarizing the key structural components and their significance in the molecular design of this compound.
| Structural Component | Significance in Molecular Design |
| Aryl Ether Linkage | Provides a stable and conformationally influential connection between the aromatic rings. |
| Phenylamine Moiety | Can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets. |
| Naphthyl Group | Offers a rigid scaffold and the potential for strong π-stacking interactions. beilstein-journals.orgnih.gov |
| Chlorine Atom | Modulates lipophilicity and electronic properties; can participate in halogen bonding. nih.gov |
| Fluorine Atom | Can block metabolic pathways to improve bioavailability and can also engage in specific interactions with target proteins. |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(18)9-14(16)19/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTUUKQWGRGLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chloro 1 Naphthyl Oxy 5 Fluorophenylamine and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine, the primary retrosynthetic disconnections involve the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) bond of the amine.
The disconnection of the C-O bond of the naphthyl ether suggests two primary synthetic routes. The first involves the coupling of a 4-chloro-1-naphthol (B146336) with a substituted 2-bromo-4-fluoroaniline (B89589) derivative. The second approach involves the reaction of 1,4-dichloronaphthalene (B155283) with 2-amino-4-fluorophenol.
Similarly, disconnection of the C-N bond points towards a strategy where an advanced intermediate, possessing the naphthyl ether linkage, is coupled with an amine or an ammonia (B1221849) equivalent. The choice of disconnection and the subsequent synthetic strategy are often guided by the availability of starting materials, reaction efficiency, and control over regioselectivity.
Multi-Step Synthetic Pathways for the Core Structure
The construction of the this compound core hinges on the effective formation of the naphthyl ether and the introduction of the amine functionality. Modern cross-coupling reactions are instrumental in achieving these transformations with high efficiency and selectivity.
The formation of the diaryl ether linkage is a critical step in the synthesis. The Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction are two prominent methods for this transformation.
The Ullmann condensation is a classical method that utilizes a copper catalyst to couple an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of 4-chloro-1-naphthol with a suitably activated fluorophenyl derivative. Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar solvents. wikipedia.org However, recent advancements have led to milder reaction conditions through the use of ligands and more effective copper catalyst systems. mdpi.com
The Buchwald-Hartwig C-O coupling reaction offers a palladium-catalyzed alternative for the formation of diaryl ethers. This method generally proceeds under milder conditions and exhibits broad substrate scope and functional group tolerance. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.
Below is an interactive data table summarizing typical conditions for these ether formation reactions:
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Ullmann Condensation | CuI or Cu₂O | Phenanthroline or other N-ligands | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-200 |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald or Hartwig phosphine ligands | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 |
The introduction of the chloro and fluoro substituents, as well as the amine group, can be achieved at various stages of the synthesis. Halogenation of the naphthalene (B1677914) and phenyl rings can be accomplished using standard electrophilic halogenating agents.
The introduction of the amine group is often achieved through a Buchwald-Hartwig amination reaction. wikipedia.orgopenochem.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. wikipedia.orgopenochem.org This method is highly versatile and has largely replaced harsher classical methods for the synthesis of arylamines. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org Mechanochemical approaches to the Buchwald-Hartwig amination have also been developed, offering rapid and solvent-free conditions. acs.org
The following table outlines representative conditions for the Buchwald-Hartwig amination:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, BINAP, or other bi- or monodentate phosphines | NaOtBu, K₂CO₃, or DBU | Toluene, Dioxane, or MeCN/PhMe | Room Temperature to 140 |
Synthesis of Structurally Related Analogues and Precursors
The synthesis of analogues and precursors is essential for developing structure-activity relationships and for optimizing the properties of the target molecule.
The synthesis of a variety of aryloxy-naphthalene derivatives can be achieved by varying the substituents on both the naphthalene and the phenyl ring. The Ullmann ether synthesis provides a viable route for creating a library of such compounds. acs.org For instance, reacting different substituted naphthols with a range of aryl halides can generate a diverse set of analogues.
Purification and Isolation Techniques in Chemical Synthesis
The purification of this compound and its analogues often involves a combination of chromatographic and crystallization methods, tailored to the specific physical and chemical properties of the target compound and the impurities present.
Chromatographic Methods:
Flash column chromatography is a cornerstone technique for the purification of diaryl ethers and aromatic amines. thsci.com The choice of stationary phase and mobile phase is crucial for achieving optimal separation.
Normal-Phase Chromatography: Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds. However, the basic nature of the amine functional group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups of silica gel. This can result in poor separation, tailing of the product peak, and in some cases, degradation of the compound on the column. To mitigate these issues, several strategies can be employed:
Addition of a Competing Amine: Incorporating a small amount of a volatile amine, such as triethylamine (B128534) or pyridine, into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.
Use of Amine-Functionalized Silica: Alternatively, a stationary phase that has been chemically modified with amine groups can be used. This type of column material is less acidic and is specifically designed for the purification of basic compounds, often providing superior results compared to standard silica gel.
Solvent Systems: A variety of solvent systems can be utilized, with the polarity being adjusted to achieve the desired separation. Common mobile phases for the purification of diaryl ethers include mixtures of hexane (B92381) and dichloromethane (B109758) or hexane and ethyl acetate. thsci.com
Reversed-Phase Chromatography: For more polar analogues or when normal-phase chromatography proves ineffective, reversed-phase flash chromatography is a valuable alternative. In this technique, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, typically mixtures of water and acetonitrile (B52724) or methanol. For basic compounds like the target phenylamine, adjusting the pH of the mobile phase to be slightly alkaline can improve retention and separation by ensuring the amine is in its free base form.
Crystallization Techniques:
Crystallization is a powerful method for the final purification of solid compounds, often yielding material of very high purity. The selection of an appropriate solvent or solvent system is paramount for successful crystallization. The ideal solvent will dissolve the compound at an elevated temperature but will have limited solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.
Single Solvent Crystallization: This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.
Multi-Solvent Crystallization: In cases where a single solvent is not effective, a two-solvent system can be employed. The compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is less soluble, is added dropwise until turbidity is observed. The solution is then heated until it becomes clear again and allowed to cool slowly. For naphthalene derivatives, various solvent combinations can be explored to achieve optimal crystal growth.
The table below summarizes common purification strategies for compounds structurally related to this compound.
| Purification Technique | Stationary/Mobile Phase or Solvent | Target Compound Class | Key Considerations |
| Flash Chromatography | Silica Gel / Dichloromethane:Hexane | Diaryl Ethers | Gradient elution is often used to separate compounds with different polarities. thsci.com |
| Flash Chromatography | Amine-Functionalized Silica / Hexane:Ethyl Acetate | Basic Organic Amines | Minimizes acid-base interactions, leading to better peak shape and recovery. |
| Reversed-Phase Chromatography | C18 Silica / Water:Acetonitrile (with TEA) | Ionizable Organic Amines | Alkaline mobile phase ensures the amine is in its free base form, improving retention. |
| Crystallization | Methanol / Water | Naphthalene Derivatives | Can be used to selectively crystallize the desired product, leaving impurities in solution. |
| Crystallization | Various Solvent Combinations | Aromatic Compounds | The choice of solvent is critical for obtaining high purity crystals. |
Extraction and Washing:
Prior to chromatographic purification or crystallization, a series of aqueous washes are typically performed on the crude reaction mixture. This is an effective method for removing inorganic salts, water-soluble starting materials, and certain polar byproducts. The organic layer containing the desired product is sequentially washed with acidic solutions (e.g., dilute HCl) to remove basic impurities, basic solutions (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water.
The isolation of the final pure product is typically achieved by filtration in the case of crystallization or by evaporation of the solvent after chromatography. The purity of the isolated this compound is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Structure Activity Relationship Sar Investigations of 2 4 Chloro 1 Naphthyl Oxy 5 Fluorophenylamine Derivatives
Systematic Modification Strategies
The naphthyl moiety of 2-[(4-chloro-1-naphthyl)oxy]-5-fluorophenylamine offers several positions for substitution, with the chloro group at the 4-position being a key feature. SAR studies on related naphthalene-containing compounds have demonstrated that both the position and nature of substituents on this ring system can significantly influence biological activity.
For instance, in studies of naphthalene-substituted derivatives of other bioactive compounds, the bulkiness of the substituent is often a critical factor. It has been observed that only small substituents, such as hydrogen or in some cases fluorine, are well-tolerated at many positions of the naphthalene (B1677914) ring. nih.gov Larger substituents may introduce steric hindrance, preventing optimal binding to the target.
The 4-chloro substituent in the parent compound is likely crucial for its activity profile. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the entire naphthalene system.
To explore this further, a series of analogues could be synthesized with variations at the 4-position of the naphthyl ring. The following table outlines potential modifications and their expected impact on activity based on general SAR principles.
| R1 Substituent (at 4-position) | Expected Impact on Activity | Rationale |
| -H | Likely decreased activity | Removal of potential halogen bonding and electronic effects. |
| -F | Potentially maintained or altered activity | Fluorine is a smaller halogen and a strong electron-withdrawing group. |
| -Br | Potentially maintained or altered activity | Bromine is larger and more polarizable than chlorine, which could affect binding. |
| -CH3 | Likely decreased activity | Introduction of a bulky, electron-donating group may be unfavorable. |
| -OCH3 | Likely decreased activity | Introduction of a bulky, electron-donating group may be unfavorable. |
Systematic replacement of the chloro group with other halogens (F, Br, I) would help to understand the role of halogen size, electronegativity, and polarizability in target interaction. Additionally, moving the chloro substituent to other positions on the naphthyl ring (e.g., 2-, 5-, or 7-position) would provide valuable information on the spatial requirements of the binding pocket. For example, studies on terbinafine (B446) derivatives showed that substitution at the 5-position could tolerate larger groups like chloro, bromo, and methyl, while other positions were more restricted. nih.gov
The 5-fluoro substituent on the phenylamine ring is another key feature of the lead compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The position and nature of the halogen on this ring are critical for defining the electronic and steric properties of the molecule, which in turn affect its interaction with biological targets.
The introduction of a fluorine atom can have a significant effect on the molecule's properties. nih.gov For example, fluorine's high electronegativity can alter the pKa of the amine group, influencing its ionization state at physiological pH. cambridgemedchemconsulting.com This can have a profound impact on drug-receptor interactions and cell permeability.
To investigate the SAR of the phenylamine ring, a series of analogues with different halogen substitutions could be prepared. The table below summarizes potential modifications.
| R2 Substituent (on Phenylamine Ring) | Position | Expected Impact on Activity | Rationale |
| -H | 5 | Likely altered activity | Removal of the fluorine atom would change the electronic properties and potential for hydrogen bonding. |
| -Cl | 5 | Potentially maintained or altered activity | Chlorine is larger than fluorine and has different electronic properties. |
| -Br | 5 | Potentially maintained or altered activity | Bromine would introduce further steric bulk and different electronic character. |
| -F | 2, 3, or 4 | Altered activity | The position of the fluorine atom is critical for directing interactions within the binding pocket. |
| -CF3 | 5 | Potentially altered activity | The trifluoromethyl group is a strong electron-withdrawing group and is significantly bulkier than a single fluorine atom. |
Studies on other classes of compounds have shown that fluorine substitution can have a detrimental effect on binding if it disrupts a critical hydrogen bonding network. nih.gov Therefore, it is crucial to understand whether the 5-fluoro group in this compound acts as a hydrogen bond acceptor or simply as a modulator of the ring's electronic properties.
The aryl ether linkage provides a degree of conformational flexibility, allowing the naphthyl and phenylamine rings to adopt an optimal orientation for binding. However, this linkage can also be a site of metabolic instability. Therefore, exploring bioisosteric replacements for the ether oxygen is a key strategy in SAR studies.
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties to another chemical compound. cambridgemedchemconsulting.com Replacing the ether linkage with other groups can improve metabolic stability, modulate physicochemical properties, and provide insights into the importance of the linker's geometry and electronic nature.
The following table presents potential bioisosteric replacements for the ether linkage.
| Linkage (X) | Name | Expected Impact on Activity |
| -S- | Thioether | Potentially maintained activity, with altered bond angles and lipophilicity. |
| -NH- | Secondary Amine | Potentially altered activity, introduces a hydrogen bond donor and changes electronic properties. |
| -CH2- | Methylene | Potentially altered activity, removes the heteroatom and changes the geometry. |
| -SO2- | Sulfone | Likely altered activity, introduces a bulky, polar group. |
| -C(O)- | Ketone | Likely altered activity, introduces a planar, polar carbonyl group. |
Conformational Analysis and Molecular Recognition Aspects
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for molecular recognition.
Molecular recognition is governed by a variety of non-covalent interactions, including:
Hydrogen bonds: The amine group on the phenylamine ring can act as a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as hydrogen bond acceptors.
Van der Waals interactions: The aromatic rings provide large surface areas for hydrophobic and van der Waals interactions with the target protein.
Halogen bonds: The chloro substituent on the naphthyl ring can participate in halogen bonding with electron-rich atoms in the binding site.
Pi-stacking: The aromatic naphthyl and phenyl rings can engage in π-π stacking interactions with aromatic residues in the binding pocket.
Understanding these interactions is crucial for designing new derivatives with enhanced affinity and selectivity.
Pharmacophore Elucidation and Derivatization for SAR Studies
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govd-nb.info Elucidating the pharmacophore for this compound derivatives involves identifying the key structural elements and their spatial arrangement that are essential for biological activity.
Based on the structure of the lead compound, a hypothetical pharmacophore model could include:
Two aromatic/hydrophobic regions corresponding to the naphthyl and phenyl rings.
A hydrogen bond donor feature from the amine group.
A hydrogen bond acceptor feature from the ether oxygen or the fluorine atom.
A halogen bond donor feature from the chloro group.
This pharmacophore model can then be used to guide the design and synthesis of new derivatives for SAR studies. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. For SAR studies, derivatization is used to systematically probe the importance of different functional groups and their positions.
For example, the amine group of the phenylamine ring is a key site for derivatization. Acylation, alkylation, or sulfonylation of the amine would allow for the exploration of the steric and electronic requirements around this part of the molecule.
Mechanistic Studies of Biological Interactions in Vitro and Pre Clinical Focus
In Vitro Biological Activity Profiling
Cellular Target Identification Approaches
There is no publicly available information detailing the cellular targets of 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine.
Enzyme Inhibition Assays and Kinetics (e.g., Kinases, other relevant enzymes)
No studies have been published that report on the enzyme inhibition profile or kinetic parameters of this compound against any enzyme class, including kinases.
Receptor Binding and Functional Assays (e.g., relevant neurotransmitter receptors, ion channels)
Data from receptor binding and functional assays for this compound are not available in the current body of scientific literature.
Cellular Pathway Modulation Studies (e.g., cell cycle progression, signaling pathways)
There is no published research on how this compound may modulate cellular pathways, such as those involved in cell cycle progression or signal transduction.
Pre-clinical In Vitro Models for Efficacy Evaluation (e.g., cell-based screening panels)
Information regarding the evaluation of this compound in pre-clinical in vitro models, including cell-based screening panels, is not available.
Phenotypic Screening and Deconvolution Strategies
There are no reports of this compound being identified through phenotypic screening campaigns, and therefore no subsequent target deconvolution strategies have been described.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed insights into electronic structure and conformational possibilities.
Electronic Structure Analysis (e.g., DFT, HF methods)
Electronic structure analysis of molecules like 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine is typically performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.
DFT studies, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine various electronic properties. researchgate.net Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules. tandfonline.com
Hypothetical DFT Data for this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 Debye |
Conformational Landscapes and Energy Minimization
The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in various conformations. Understanding the conformational landscape and identifying the most stable, low-energy conformers is essential for predicting its biological activity.
Computational methods can be used to perform a systematic search of the conformational space. By rotating the rotatable bonds (such as the C-O-C ether linkage and the C-N bond) and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped. Energy minimization calculations are then performed to find the local and global energy minima, which correspond to the stable conformations of the molecule. This information is vital for subsequent molecular docking studies, as the bioactive conformation is often a low-energy state.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com
Ligand-Target Interaction Prediction and Binding Mode Analysis
In a typical molecular docking study involving a compound like this compound, the molecule would be docked into the active site of a target protein of interest. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study provide a detailed picture of the binding mode, including the specific interactions between the ligand and the protein's amino acid residues. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the amine group could act as a hydrogen bond donor, while the aromatic naphthyl and phenyl rings could engage in hydrophobic and pi-pi stacking interactions.
Potential Interactions Identified Through Docking
| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Amine (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine |
| Naphthyl Ring | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Chlorine (-Cl) | Halogen Bonding | Carbonyl Oxygen of Backbone |
Virtual Screening for Identifying Potential Biological Partners
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov If this compound were part of a chemical library, it could be virtually screened against a panel of known biological targets.
This process involves docking the entire library of compounds into the target's binding site and ranking them based on their predicted binding affinities. This allows researchers to prioritize a smaller number of promising candidates for further experimental testing, saving significant time and resources. Scaffold hopping, a technique used in virtual screening, can identify compounds with different core structures but similar activity profiles. researchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can reveal how the ligand-protein complex behaves in a more realistic, solvated environment. tandfonline.com
An MD simulation of this compound complexed with a target protein would involve calculating the forces between all atoms in the system and using Newton's laws of motion to predict their movements over a certain period. These simulations can be used to assess the stability of the binding pose predicted by docking. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the predicted binding mode. MD simulations can also reveal important information about conformational changes in both the ligand and the protein upon binding and the role of water molecules in mediating the interaction. mdpi.com
Conformational Flexibility and Dynamic Behavior
The conformational flexibility of "this compound" is a key determinant of its chemical and biological properties. The molecule's structure, characterized by a naphthyl ring and a fluorophenylamine ring linked by an ether oxygen, allows for rotation around the C-O bonds. This rotation gives rise to a variety of possible conformations, each with a distinct energy level.
Table 1: Key Torsional Angles in this compound
| Torsional Angle | Description | Predicted Influence on Conformation |
| C1-O-C2-C3 | Rotation around the ether linkage | Major determinant of overall molecular shape |
| C4-C1-O-C2 | Orientation of the naphthyl group | Influenced by steric hindrance |
| O-C2-C3-N | Position of the amine substituent | Can participate in intramolecular hydrogen bonding |
Solvent Effects and Protein-Ligand Stability
The surrounding environment, particularly the solvent, can significantly impact the conformational equilibrium and stability of "this compound". In polar solvents, conformations with a larger dipole moment will be preferentially stabilized. Computational models using implicit or explicit solvent representations can be employed to study these effects. For example, a polar solvent like water could form hydrogen bonds with the amine and ether functionalities, influencing the rotational preferences around the ether linkage.
When considering the interaction of this compound with a biological target, such as a protein, the principles of protein-ligand stability become paramount. Molecular docking and molecular dynamics simulations are powerful tools to predict the binding mode and affinity of "this compound" to a protein's active site. nih.gov
The stability of the protein-ligand complex is governed by a combination of non-covalent interactions, including:
Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the ether oxygen and fluorine atom can act as acceptors.
Van der Waals Interactions: The aromatic rings provide large surface areas for favorable van der Waals contacts with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom on the naphthyl ring can participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This can be a crucial factor in achieving high binding affinity and specificity. nih.govnih.gov
MD simulations of the protein-ligand complex can also be used to assess its stability over time, providing insights into the residence time of the ligand in the binding site and the flexibility of the protein upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of compounds including "this compound", a dataset of molecules with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is required. For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.
The goal is to identify a combination of descriptors that correlates well with the observed biological activity. This is typically achieved using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. A successful QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their calculated descriptors. This can significantly accelerate the discovery of potent and selective drug candidates.
Descriptor Calculation and Statistical Validation
A wide range of molecular descriptors can be calculated for "this compound" to be used in a QSAR study. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Molecular shape indices, surface area, volume, etc.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, etc. nih.gov
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. nih.gov
The selection of relevant descriptors is a critical step in QSAR model development. Once a model is built, it must be rigorously validated to ensure its predictive power. Common statistical validation techniques include:
Internal Validation: Cross-validation (e.g., leave-one-out) to assess the model's robustness.
External Validation: Using an external set of compounds (not used in model training) to evaluate the model's ability to predict the activity of new molecules.
Statistical Metrics: R² (coefficient of determination), Q² (cross-validated R²), and RMSE (root mean square error) are used to quantify the model's goodness of fit and predictive ability.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability and bioavailability |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity and intermolecular interactions |
| Steric/Topological | Molecular Weight, Shape Indices | Size and fit within a binding site |
Derivatization Strategies for Research Applications of 2 4 Chloro 1 Naphthyl Oxy 5 Fluorophenylamine
Functionalization for Bioconjugation and Probe Development
The primary amino group of 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine is a key handle for the attachment of various functionalities to facilitate bioconjugation and the development of molecular probes. This functionalization allows for the linkage of the core molecule to biomolecules such as proteins, peptides, or nucleic acids, as well as to reporter molecules like fluorophores or affinity tags.
One common strategy involves the acylation of the amine with an activated carboxylic acid derivative. For instance, the amine can be reacted with an N-hydroxysuccinimide (NHS) ester or a mixed anhydride (B1165640) of a molecule of interest, such as a fluorophore or a biotin (B1667282) derivative. This reaction forms a stable amide bond, covalently linking the desired functionality to the phenylamine ring.
Another approach is the formation of a Schiff base by reacting the primary amine with an aldehyde or ketone. While the resulting imine is reversible, it can be stabilized by reduction with agents like sodium cyanoborohydride to form a stable secondary amine linkage. This method is particularly useful for conjugating the molecule to biomolecules containing carbonyl groups.
Furthermore, the amino group can be utilized in arylation reactions to form carbon-nitrogen bonds with suitable aryl partners, expanding the diversity of potential probes. nih.gov The development of biofunctional polymers with amino groups also highlights the potential for conjugating this compound to larger polymeric scaffolds for applications in targeted imaging and therapy. nih.gov
Table 1: Potential Bioconjugation Strategies for this compound
| Reaction Type | Reactant on Probe/Biomolecule | Linkage Formed | Key Features |
| Acylation | Activated Ester (e.g., NHS ester) | Amide | Stable bond, widely used for labeling. |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Forms a stable C-N bond after reduction. |
| Arylation | Aryl Halide (with catalyst) | Diaryl/Alkyl-aryl Amine | Creates a C-N bond to an aromatic system. |
| Michael Addition | α,β-Unsaturated Carbonyl | Secondary Amine | Forms a stable C-N bond. |
Synthesis of Photoaffinity Labels and Affinity Tags
Photoaffinity labeling is a powerful technique for identifying the biological targets of a small molecule. This involves incorporating a photoreactive group into the molecule of interest, which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to the binding partner. The primary amine of this compound serves as a convenient point of attachment for common photoaffinity moieties such as diazirines, benzophenones, and aryl azides. enamine.netnih.gov
Diazirines: These small, highly reactive precursors form carbenes upon photolysis. A diazirine-containing carboxylic acid can be coupled to the amine of the parent compound via standard amide bond formation. The synthesis of trifluoromethylphenyl diazirine probes has been described, providing a template for such modifications. nih.gov
Benzophenones: Benzophenones are another class of photoreactive groups that form a triplet diradical upon UV irradiation. A benzophenone (B1666685) derivative containing a carboxylic acid or an activated ester can be readily conjugated to the amino group of this compound. The benzophenone scaffold is a common motif in medicinal chemistry and its synthesis and derivatization are well-established. nih.gov
Aryl Azides: Upon photolysis, aryl azides generate highly reactive nitrenes. The synthesis of aryl azides can be achieved from the corresponding aromatic amines through diazotization followed by reaction with an azide (B81097) source, such as sodium azide. organic-chemistry.orgresearchgate.netorganic-chemistry.org This provides a direct route to convert the amine functionality of the parent compound into a photoactivatable group.
In addition to a photoreactive group, these probes often incorporate a reporter tag, such as biotin or a clickable alkyne, to facilitate the enrichment and identification of the cross-linked protein-ligand complex.
Table 2: Common Photoaffinity Moieties and Their Reactive Intermediates
| Photoaffinity Moiety | Reactive Intermediate | Activation Wavelength |
| Diazirine | Carbene | ~350-380 nm |
| Benzophenone | Triplet Diradical | ~350-360 nm |
| Aryl Azide | Nitrene | ~254-300 nm |
Radiolabeling Strategies for In Vitro and Ex Vivo Research (e.g., [18F]fluoride displacement)
Radiolabeling of this compound, particularly with positron-emitting isotopes like fluorine-18 (B77423) ([18F]), would enable its use as a tracer in positron emission tomography (PET) imaging studies. The chloro-substituent on the naphthalene (B1677914) ring presents a potential site for nucleophilic aromatic substitution ([SNAr]) with [18F]fluoride.
The success of such a displacement reaction depends on the activation of the aromatic ring towards nucleophilic attack. While the naphthalene system is electron-rich, the presence of the chloro group itself can facilitate the reaction. The efficiency of the labeling would likely require optimization of reaction conditions, including the choice of solvent, temperature, and the use of a phase-transfer catalyst to enhance the nucleophilicity of the [18F]fluoride. nih.gov
Alternatively, if direct displacement of the chloride is not efficient, a precursor molecule could be synthesized where a more labile leaving group, such as a nitro or a trimethylammonium group, is installed on the naphthalene ring. Another strategy would be to introduce a boronic ester at the position of the chlorine, which could then undergo copper-mediated electrophilic fluorination with an [18F]fluorinating agent. rsc.org
The existing fluorine atom on the phenylamine ring could also potentially be replaced with [18F] through isotopic exchange, although this is generally a lower-yielding process.
Polymer-Supported Synthesis and Combinatorial Chemistry for Library Generation
The scaffold of this compound is amenable to polymer-supported synthesis, which can be leveraged to create combinatorial libraries of related compounds for high-throughput screening.
In a solid-phase synthesis approach, the parent molecule or a precursor could be attached to a solid support, such as a resin, through a suitable linker. For example, the amino group could be protected and a linker attached to another position on the aromatic rings, or the amine itself could be used to attach to a resin functionalized with a cleavable linker.
Once immobilized, the scaffold can be subjected to a series of reactions to introduce diversity. For instance, the naphthyl or phenyl ring could be further functionalized through reactions such as Suzuki or Buchwald-Hartwig couplings if appropriate precursors are used. The amino group, after deprotection, could be acylated, alkylated, or sulfonylated with a variety of building blocks to generate a library of amides, amines, or sulfonamides.
After the desired modifications are complete, the final compounds are cleaved from the solid support, purified, and screened for biological activity. This combinatorial approach allows for the rapid generation of a large number of analogs, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds.
Advanced Analytical Method Development for Research Characterization
Chromatographic Methodologies
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity of 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine and quantifying it in various matrices. A typical reversed-phase HPLC method would be developed to achieve optimal separation. Key parameters that are optimized during method development include the column chemistry, mobile phase composition, and detector wavelength.
For instance, a C18 stationary phase is commonly employed for nonpolar to moderately polar compounds like the one . The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient being optimized to resolve all potential impurities. UV detection is suitable due to the aromatic nature of the molecule, with the detection wavelength selected based on the compound's UV-visible spectrum to maximize sensitivity. A validated HPLC method would demonstrate linearity, accuracy, precision, and robustness, ensuring reliable purity assessment and quantification for research purposes.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Related Compounds
While HPLC is the workhorse for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the identification and quantification of volatile or semi-volatile byproducts and related substances that may be present from the synthesis of this compound. This technique is particularly useful for detecting residual solvents or low molecular weight starting materials.
The sample would typically be dissolved in a suitable volatile solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the compounds by comparing their fragmentation patterns to spectral libraries.
Chiral Chromatography for Enantiomeric Separation
Given that this compound does not possess a stereocenter, the development of chiral chromatography methods for enantiomeric separation is not applicable. This technique is specifically designed for the separation of enantiomers, which are non-superimposable mirror images of each other, a characteristic this achiral molecule lacks.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of the molecular identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. For this compound, a suite of NMR experiments would be conducted.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR would reveal the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 6.5 - 8.2 | 105 - 155 |
| Amine NH₂ | 3.5 - 4.5 (broad) | N/A |
Mass Spectrometry (MS, LC-MS/MS, HR-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the compound in complex mixtures.
HR-MS/MS (High-Resolution Tandem Mass Spectrometry) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and its fragments. This data is crucial for confirming the molecular formula. The fragmentation pattern obtained from MS/MS experiments can be pieced together to corroborate the structure determined by NMR.
Table 3: Key Mass Spectrometry Data
| Analysis Type | Information Obtained |
| High-Resolution MS | Provides exact mass for molecular formula confirmation. |
| MS/MS Fragmentation | Reveals structural motifs and connectivity of the molecule. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques are indispensable tools for the structural analysis of organic compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct structural features. The primary amine (N-H) stretching vibrations are anticipated to appear as two distinct bands in the region of 3400-3250 cm⁻¹, a characteristic feature of primary aromatic amines. orgchemboulder.comwpmucdn.com The C-N stretching of the aromatic amine is expected to produce a strong band between 1335-1250 cm⁻¹. orgchemboulder.com
The presence of the aromatic rings (naphthyl and phenyl) will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. specac.com The ether linkage (C-O-C) is characterized by a strong, asymmetric stretching band, which for an aryl ether, typically appears in the 1270–1230 cm⁻¹ range. wiley.com The C-Cl and C-F bonds are also expected to show characteristic absorptions in the fingerprint region, typically below 1000 cm⁻¹.
Hypothetical IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | C=C aromatic ring stretching |
| 1510 - 1480 | Strong | C=C aromatic ring stretching |
| 1260 - 1220 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1300 - 1200 | Medium | C-N stretching (aromatic amine) |
| 850 - 750 | Strong | C-Cl stretching |
| 1200 - 1100 | Strong | C-F stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The chromophores in this compound, primarily the naphthalene (B1677914) and substituted phenyl rings, are expected to give rise to distinct absorption bands. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.orglibretexts.org
Hypothetical UV-Vis Spectral Data for this compound (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| 230 | 45,000 | π→π* (Naphthyl ring) |
| 295 | 12,000 | π→π* (Naphthyl ring) |
| 320 | 8,500 | π→π* (Phenylamine moiety) |
Method Validation for Research Purposes
For the quantitative analysis of this compound in a research context, it is crucial to develop and validate a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for such purposes. The validation of this method ensures that the results obtained are reliable and reproducible. pharmaguideline.com The key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification. wjarr.comijpra.com
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. aaps.caajpaonline.commedwinpublishers.com In a research setting, this can be demonstrated by comparing the chromatogram of a blank sample (matrix without the analyte) with that of a sample containing this compound. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram indicates the specificity of the method.
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. ajpaonline.commedwinpublishers.com To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.999) is generally considered indicative of good linearity. chromatographyonline.com
Hypothetical Linearity Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 126,500 |
| 25.0 | 315,000 |
| 50.0 | 632,000 |
| 100.0 | 1,260,000 |
| Linear Regression Equation | y = 12580x + 450 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.comscioninstruments.com It is often assessed by performing recovery studies. A known amount of this compound is added (spiked) into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Hypothetical Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 8.0 | 7.95 | 99.4 |
| 10.0 | 10.12 | 101.2 |
| 12.0 | 11.90 | 99.2 |
| Mean % Recovery | 99.9 |
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comscioninstruments.com It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Hypothetical Precision Data (n=6)
| Precision Level | Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| Repeatability (Intra-day) | 10.0 | 126,800 | 0.8 |
| Intermediate Precision (Inter-day) | 10.0 | 127,100 | 1.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.denih.govresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.govresearchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deyoutube.commtc-usa.com
Hypothetical LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Pre Clinical Metabolic Fate and Biotransformation Studies
In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)
The initial step in characterizing the metabolic fate of a compound is to assess its stability in the presence of drug-metabolizing enzymes. nuvisan.com In vitro metabolic stability assays are fundamental in predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating the test compound with liver preparations, such as liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes. nuvisan.comresearchgate.net
Liver microsomes are subcellular fractions of the endoplasmic reticulum and are a primary source of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Hepatocytes, which are the main cell type in the liver, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. nuvisan.com The choice between these systems depends on the specific questions being addressed. researchgate.net
During the assay, the disappearance of the parent compound over time is monitored, typically using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com These parameters are crucial for predicting the in vivo hepatic clearance, which influences the compound's bioavailability and dosing regimen. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability Data for 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Initial Concentration (µM) | 1 |
| In Vitro Half-life (t½, min) | 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Identification and Characterization of Major Metabolites (e.g., sulfonic acid conjugates, sulfates, glucuronides)
Following the assessment of metabolic stability, the next step is to identify the structures of the metabolites formed. This is essential as metabolites can have their own pharmacological or toxicological profiles. The biotransformation of a xenobiotic typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).
Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl, amino groups) on the parent compound. For a molecule like this compound, potential Phase I reactions could include hydroxylation of the naphthyl or phenyl rings.
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. researchgate.net Common Phase II conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govnih.gov Given the structure of this compound, potential major metabolites could include:
Glucuronide conjugates: Formed by the action of UDP-glucuronosyltransferases (UGTs) on hydroxylated metabolites. nih.gov
Sulfate conjugates: Formed by the action of sulfotransferases (SULTs) on hydroxylated metabolites. nih.gov
Sulfonic acid conjugates: While less common, sulfonic acid metabolites have been identified for some compounds. nih.gov
The identification and characterization of these metabolites are typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Potential Major Metabolites of this compound
| Metabolite ID | Proposed Structure | Conjugate Type |
| M1 | Hydroxylated this compound | - |
| M2 | Glucuronide conjugate of M1 | Glucuronide |
| M3 | Sulfate conjugate of M1 | Sulfate |
Note: The metabolites listed in this table are hypothetical and based on common metabolic pathways.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, Phase II enzymes)
Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Cytochrome P450 (CYP) Isoforms: The CYP family of enzymes is a major catalyst of Phase I drug metabolism. nih.govnih.gov To identify the specific CYP isoforms involved in the metabolism of this compound, several experimental approaches can be used. These include:
Recombinant human CYP enzymes: Incubating the compound with a panel of individual, expressed CYP isoforms to see which ones are capable of metabolizing it. mdpi.com
CYP-specific chemical inhibitors: Using known inhibitors of specific CYP isoforms in incubations with human liver microsomes to see which inhibitors block the metabolism of the compound.
Phase II Enzymes: The primary Phase II enzymes include UGTs, SULTs, and glutathione S-transferases (GSTs). researchgate.net Similar to the identification of CYP isoforms, a combination of recombinant enzymes and specific inhibitors can be used to determine the contribution of each enzyme family to the conjugation of the compound and its Phase I metabolites.
Table 3: Potential Enzyme Systems Involved in the Biotransformation of this compound
| Metabolic Reaction | Potential Enzyme(s) |
| Aromatic Hydroxylation | CYP1A2, CYP2D6, CYP3A4 |
| Glucuronidation | UGT1A1, UGT1A9 |
| Sulfation | SULT1A1, SULT1E1 |
Note: The enzymes listed are common drug-metabolizing enzymes and their involvement is hypothetical.
Metabolic Pathways Analysis and Reaction Mechanisms
By integrating the information from stability assays, metabolite identification, and enzyme phenotyping, a comprehensive metabolic pathway for this compound can be proposed. This pathway map illustrates the sequential biotransformation steps the compound undergoes in the body.
The primary metabolic pathway for a compound with aromatic rings often begins with CYP-mediated oxidation to form hydroxylated intermediates. mdpi.com For this compound, this could occur on either the chloronaphthyl or the fluorophenyl moiety. These hydroxylated metabolites can then serve as substrates for Phase II conjugation reactions.
For example, a potential pathway could involve the hydroxylation of the naphthyl ring by a CYP enzyme, followed by glucuronidation or sulfation of the newly formed hydroxyl group. The resulting conjugates are more polar and are readily eliminated from the body, primarily through urine or feces. Understanding these pathways is critical for a complete assessment of the compound's disposition and potential for metabolic drug-drug interactions.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)
The traditional synthesis of diaryl ethers and substituted anilines can often be improved in terms of efficiency, safety, and scalability. Future research should focus on the application of modern synthetic techniques to the production of 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine and its analogs.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and ease of scalability. The synthesis of the diaryl ether core of this compound could be adapted to a flow process. For instance, a high-yielding synthesis of diaryl ethers has been developed using a polymer-supported fluoride (B91410) reagent in a fixed-bed continuous flow system with supercritical carbon dioxide as the solvent. rsc.orgnih.govresearchgate.net This approach could lead to a more efficient and environmentally friendly synthesis.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds under mild conditions. rsc.orgpolyu.edu.hkchemrxiv.org This methodology could be particularly relevant for the synthesis of the phenylamine moiety or for late-stage functionalization of the molecule. Metallaphotoredox catalysis, which combines photoredox cycles with transition metal catalysis, has been successfully applied to C-N cross-coupling reactions and could be explored for the synthesis of analogs of the target compound. princeton.edubohrium.com
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, greater scalability, potential for automation. |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, access to novel chemical space. |
Identification of Undiscovered Biological Targets and Mechanisms
A critical step in the development of any new bioactive compound is the identification of its biological target(s) and mechanism of action. For this compound, a systematic approach to target deconvolution is necessary.
Target Identification Strategies: A variety of methods can be employed to identify the molecular targets of this compound. researchgate.netnih.gov These can be broadly categorized as direct biochemical methods, genetic interaction methods, and computational inference. nih.gov
Chemoproteomic Approaches: Affinity-based probes, created by functionalizing the parent compound with a reactive group or a reporter tag, can be used to isolate and identify binding partners from cell lysates. nih.govfrontiersin.org
Genetic Approaches: Techniques such as in vitro resistance selection coupled with whole-genome sequencing can identify genetic mutations that confer resistance to the compound, thereby pointing to its potential target. nih.gov
Computational Prediction: Ligand-based and structure-based computational methods can be used to predict potential targets by comparing the compound's structure to known ligands of biological targets. nih.govresearchgate.net
Integration of Advanced Computational Approaches with Experimental Data
The synergy between computational and experimental methods is a powerful driver in modern drug discovery. researchgate.netjddhs.comjddhs.comnih.gov For this compound, an integrated approach will be crucial for accelerating its development.
Computational Modeling:
Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to potential protein targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of analogs with their biological activity, guiding the design of more potent compounds. jddhs.com
Machine Learning and AI: Advanced machine learning algorithms can be trained on existing biological activity data to predict the targets and properties of new compounds, including this compound. researchgate.net
Experimental Validation: The predictions from computational models must be validated through experimental assays. High-throughput screening (HTS) can be used to test the compound against large libraries of biological targets. nih.gov Structural biology techniques, such as X-ray crystallography, can provide detailed information about the binding of the compound to its target protein, which can then be used to refine the computational models in an iterative process. jddhs.com
Application in Chemical Probe Development for Biological Systems
A well-characterized small molecule can serve as a chemical probe to study the function of its protein target in a biological context. mdpi.commskcc.orgpromega.com this compound could be developed into a chemical probe to investigate novel biological pathways.
Design of Chemical Probes: To be a useful chemical probe, a compound should exhibit high potency and selectivity for its target. promega.com The development of a chemical probe based on the this compound scaffold would involve synthesizing analogs to optimize these properties. Additionally, the molecule could be modified to include a "handle" for attaching fluorescent dyes or affinity tags, facilitating its use in techniques like fluorescence microscopy or pull-down assays. youtube.com Bioorthogonal chemistries can be employed to tag and visualize the probe in living cells without interfering with biological processes. uci.edu
Interdisciplinary Research Collaborations for Comprehensive Characterization
The comprehensive characterization of a novel compound like this compound requires a multidisciplinary approach. rroij.comsydney.edu.auacs.org
Collaborative Efforts: A successful research program will necessitate collaboration between experts in various fields:
Medicinal and Synthetic Chemists: For the design, synthesis, and optimization of the compound and its analogs. ox.ac.uk
Biologists and Pharmacologists: To conduct biological assays, identify targets, and elucidate the mechanism of action.
Computational Scientists: To perform molecular modeling, analyze large datasets, and guide experimental design.
Structural Biologists: To determine the three-dimensional structure of the compound bound to its target.
Q & A
Q. What are the recommended experimental methods for synthesizing 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine in laboratory settings?
Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling reactions. Key variables include:
- Catalysts: CuI or Pd-based catalysts for coupling reactions.
- Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Temperature: 80–120°C for optimal reaction kinetics.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Experimental replicates (≥3) are critical to confirm reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a multi-technique approach:
- HPLC: C18 column, acetonitrile/water mobile phase (gradient elution) to assess purity (>98%).
- NMR: H and C NMR to confirm substitution patterns (e.g., chloro and fluoro group positions).
- Mass spectrometry: High-resolution MS (ESI or MALDI) for molecular ion validation.
Cross-validate data with IR spectroscopy to detect functional groups (e.g., amine stretching at ~3400 cm) .
Q. What solvent systems are optimal for solubility studies of this compound?
Answer: Solubility varies with polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for biological assays |
| Ethanol | ~10 | Limited solubility |
| Water | <1 | Requires surfactants |
| Pre-screen solvents using UV-Vis spectroscopy (λ = 270–300 nm) to avoid interference . |
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
Answer: Apply molecular dynamics (MD) and density functional theory (DFT) to:
- Degradation pathways: Simulate hydrolysis or photolysis under varying pH/UV conditions.
- Partition coefficients: Log (octanol-water) predicts bioaccumulation potential.
- Toxicity: QSAR models estimate EC values for aquatic organisms.
Validate predictions with experimental data from long-term environmental stability studies .
Q. What experimental designs are suitable for analyzing contradictory bioactivity data across studies?
Answer: Use a split-plot factorial design to isolate variables:
- Main plots: Test concentrations (e.g., 1–100 µM).
- Subplots: Cell lines or enzyme targets (e.g., kinase vs. phosphatase inhibition).
- Replicates: 4–6 replicates per condition.
Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, discrepancies in IC values may arise from assay interference (e.g., redox activity of the naphthyl group) .
Q. How can researchers optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
Answer: Stability is pH-dependent:
| pH | Half-life (h) | Degradation Products |
|---|---|---|
| 7.4 | 24 | Quinone derivatives |
| 5.0 | 8 | Amine oxidation products |
- Stabilizers: Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA).
- Storage: Lyophilize at -80°C with cryoprotectants (trehalose).
Monitor degradation via LC-MS/MS at intervals (0, 12, 24 h) .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s electronic structure?
Answer:
- X-ray crystallography: Determines exact bond angles and dihedral angles (naphthyl vs. phenyl ring orientation).
- EPR spectroscopy: Detects radical intermediates during redox reactions.
- Fluorescence quenching: Maps interactions with biomolecules (e.g., serum albumin).
Correlate findings with DFT-calculated HOMO-LUMO gaps to explain reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data?
Answer:
| Study | IC (µM) | Cell Line | Method |
|---|---|---|---|
| A | 12.5 | HeLa | MTT assay |
| B | 45.0 | HEK293 | Resazurin |
| Resolution: |
- Assay interference: The naphthyl group may reduce MTT independently of cell viability.
- Cell line variability: HeLa cells express higher levels of metabolic enzymes.
Re-run assays with ATP-based luminescence (e.g., CellTiter-Glo) and include cell-free controls .
Q. Why do computational and experimental Log PPP values differ for this compound?
Answer:
| Method | Log |
|---|---|
| Computational (DFT) | 3.2 |
| Experimental (shake-flask) | 2.7 |
| Resolution: |
- Solvent interactions: DFT may underestimate hydrogen bonding in aqueous phases.
- Ionization state: Experimental Log accounts for pH-dependent amine protonation.
Use potentiometric titration to measure p and refine computational models .
Methodological Frameworks
Q. Designing Multi-Omics Studies to Elucidate Mechanisms of Action
Q. Validating Environmental Impact Under Real-World Conditions
- Microcosm studies: Simulate soil/water systems with microbial communities.
- LC-MS/MS quantification: Detect parent compound and degradation products.
- Ecotoxicity endpoints: Algal growth inhibition (OECD 201) and Daphnia mortality (OECD 202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
